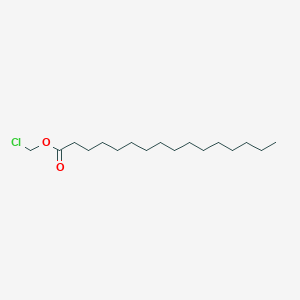

Hexadecanoic acid, chloromethyl ester

Vue d'ensemble

Description

Hexadecanoic acid, chloromethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from hexadecanoic acid, a saturated fatty acid, and chloromethanol. It is used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexadecanoic acid, chloromethyl ester, can be synthesized through the esterification of hexadecanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound, involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Hexadecanoic acid, chloromethyl ester, undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield hexadecanoic acid and chloromethanol.

Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Hydrolysis: Hexadecanoic acid and chloromethanol.

Reduction: Hexadecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Based on the search results, here's what can be gathered regarding the applications of compounds related to hexadecanoic acid:

Antimicrobial Applications:

- Hexadecanoic acid methyl ester exhibits antibacterial activity against multidrug-resistant bacteria . Studies have shown its effectiveness in combating clinical pathogenic bacteria .

- Docosane , identified in hexane extract of propolis, possesses antimicrobial activity .

- cis-6-hexadecanoic acid (C6H) , a human skin fatty acid, has bactericidal activity against Staphylococcus aureus (S. aureus) . Topical treatment with C6H has been shown to reduce S. aureus levels in patients with atopic dermatitis . C6H can also inhibit the production of virulence determinants and the induction of antibiotic resistance in S. aureus and other pathogens .

Other potential applications

- Butyl palmitate (hexadecanoic acid, butyl ester) , found in biol extracts, exhibits pharmacological properties and is a potential alternative to combat sickle cell anemia . It is also reported as a liquid emollient and solvent/ diluent in the cosmetic industry .

Components of Cosmetic Products:

- Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .

- Raw materials such as soy lecithin, phytantriol, capric acid triglyceride, and caprylic influence the consistency, stickiness, greasiness, and skin hydration of topical formulations .

- Cetearyl alcohol, dicetyl phosphate, cetyl phosphate 10EO, and acrylates/C10-30 alkylacrylate crosspolymer affect rheological parameters in cosmetics .

Analytical Chemistry:

- Labeling reagents are used in High-Performance Liquid Chromatography (HPLC) for detecting and determining trace components .

- Fatty acids can be analyzed using HPLC with appropriate derivatization, such as conversion to (4-nitrophthalimido)methyl esters .

Plant Disease Control:

Mécanisme D'action

The mechanism of action of hexadecanoic acid, chloromethyl ester, involves its interaction with various molecular targets. The ester can undergo hydrolysis to release hexadecanoic acid, which can interact with cellular membranes and proteins. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may have specific biological activities.

Comparaison Avec Des Composés Similaires

- Hexadecanoic acid, methyl ester

- Hexadecanoic acid, ethyl ester

- Hexadecanoic acid, butyl ester

These compounds differ in their alkyl groups, which can influence their physical properties and reactivity.

Activité Biologique

Hexadecanoic acid, also known as palmitic acid, is a saturated fatty acid that plays a significant role in various biological processes. Its chloromethyl ester derivative has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of hexadecanoic acid, chloromethyl ester, supported by research findings and case studies.

This compound (C16H33COOCH2Cl) is derived from hexadecanoic acid through the introduction of a chloromethyl group. This modification enhances its reactivity, particularly as an alkylating agent, which can interact with nucleophiles in biological systems. The structure allows it to participate in various biochemical pathways that may lead to significant biological effects .

Antimicrobial Activity

Research has demonstrated that fatty acids, including hexadecanoic acid derivatives, possess antimicrobial properties. A study highlighted the bactericidal effects of fatty acids on Staphylococcus aureus, revealing that hexadecanoic acid exhibits concentration-dependent mechanisms of action. At higher concentrations, it disrupts membrane integrity, while at lower concentrations, it affects the proton motive force and increases membrane fluidity .

Table 1: Antimicrobial Activity of Hexadecanoic Acid Derivatives

Anti-inflammatory Properties

Hexadecanoic acid has been identified as a competitive inhibitor of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. The inhibition of PLA2 prevents the hydrolysis of membrane phospholipids, thereby reducing the release of pro-inflammatory fatty acids. This property suggests its potential use in developing anti-inflammatory therapies .

Case Study: Inhibition of PLA2

- Objective : To evaluate the inhibitory effect of hexadecanoic acid on PLA2.

- Findings : The study showed that hexadecanoic acid binds competitively to PLA2's active site, demonstrating significant anti-inflammatory potential.

- Implications : These findings support traditional medicinal practices that utilize oils rich in hexadecanoic acid for treating inflammatory conditions .

Anticancer Activity

Recent investigations have explored the anticancer properties of hexadecanoic acid and its derivatives. A study isolated bioactive compounds from Arisaema flavum, including hexadecanoic acid ethyl ester, which exhibited cytotoxic effects against human breast cancer cells (MCF-7). The compound showed a dose-dependent inhibition with an IC50 value indicating significant potential for cancer treatment .

Table 2: Anticancer Activity of Hexadecanoic Acid Derivatives

Propriétés

IUPAC Name |

chloromethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLQYLAQYCCHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515215 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-69-2 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.